molecular formula C11H13N5O2 B7055858 3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide

3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide

Cat. No.: B7055858
M. Wt: 247.25 g/mol
InChI Key: VFMMGACEZBKZLG-UHFFFAOYSA-N
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Description

3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a methoxypyrimidinyl moiety, and an azetidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent.

    Attachment of the Methoxypyrimidinyl Moiety: This step involves the coupling of the methoxypyrimidinyl group to the azetidine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(2-methoxypyridin-4-yl)-3-methylazetidine-1-carboxamide
  • 3-cyano-N-(2-methoxyphenyl)-3-methylazetidine-1-carboxamide
  • 3-cyano-N-(2-methoxypyrimidin-5-yl)-3-methylazetidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide stands out due to its specific structural features, such as the position of the methoxypyrimidinyl moiety and the presence of the cyano group

Properties

IUPAC Name

3-cyano-N-(2-methoxypyrimidin-4-yl)-3-methylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-11(5-12)6-16(7-11)10(17)15-8-3-4-13-9(14-8)18-2/h3-4H,6-7H2,1-2H3,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMMGACEZBKZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)NC2=NC(=NC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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